

Pteropodine: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Pteropodine

Cat. No.: B150619

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, also known as Uncarine C, is a pentacyclic oxindole alkaloid naturally occurring in various plant species, most notably from the *Uncaria* genus, commonly known as Cat's Claw, and *Hamelia patens*. This document provides a comprehensive technical overview of the chemical structure and synthesis of **Pteropodine**, tailored for professionals in research and drug development.

Chemical Structure

Pteropodine is a complex heterocyclic compound with the chemical formula $C_{21}H_{24}N_2O_4$ and a molecular weight of approximately 368.43 g/mol. Its structure features a spiro-oxindole system fused to a pentacyclic framework. The stereochemistry of **Pteropodine** is a critical aspect of its identity; it is a diastereomer of **isopteropodine**, differing in the configuration at the C-7 position, where **Pteropodine** possesses the (R) configuration.

The systematic IUPAC name for **Pteropodine** is methyl (1'S,3R,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylate.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₄	[1][2]
Molecular Weight	368.43 g/mol	[3]
CAS Number	5629-60-7	[2]
Melting Point	217-219 °C	[2]
Boiling Point	555.2 °C (predicted)	
Appearance	White amorphous powder	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of **Pteropodine**. The chemical shifts are indicative of the complex polycyclic structure and the presence of various functional groups.

¹ H NMR (CDCl ₃)		¹³ C NMR (CDCl ₃)	
Proton	Chemical Shift (ppm)	Carbon	Chemical Shift (ppm)
H-18	1.42 (d, J=6.4 Hz)	C-2	181.7
H-19	4.47 (q, J=6.4 Hz)	C-3	71.2
H-21α	2.65 (dd, J=11.6, 4.4 Hz)	C-5	54.2
H-21β	3.23 (dd, J=11.6, 2.0 Hz)	C-6	37.9
H-3	4.14 (ddd, J=10.4, 4.4, 2.0 Hz)	C-7	56.9
H-5α	2.58 (m)	C-8	133.7
H-5β	3.09 (m)	C-9	109.5
H-6α	1.98 (m)	C-10	127.5
H-6β	2.15 (m)	C-11	124.5
H-14α	1.60 (m)	C-12	122.5
H-14β	1.71 (m)	C-13	140.1
H-15	2.47 (m)	C-14	30.1
H-17	7.41 (s)	C-15	30.4
H-9	7.26 (d, J=7.6 Hz)	C-16	109.8
H-10	6.87 (t, J=7.6 Hz)	C-17	154.9
H-11	7.17 (t, J=7.6 Hz)	C-18	18.6
H-12	7.07 (d, J=7.6 Hz)	C-19	72.1
OCH ₃	3.60 (s)	C-20	34.8
NH	8.18 (br s)	C-21	51.0
OCH ₃	53.5		

C=O	167.6
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Infrared (IR) Spectroscopy

The IR spectrum of **Pteropodine** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group
~3203	N-H stretch (indole)
~2945	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1676	C=O stretch (oxindole)
~1620	C=C stretch (aromatic)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Pteropodine** shows a molecular ion peak $[M]^+$ at m/z 368. The fragmentation pattern is complex, reflecting the polycyclic nature of the molecule.

m/z	Interpretation
368	$[M]^+$
353	$[M - CH_3]^+$
337	$[M - OCH_3]^+$
223	
180	
130	
69	

Synthesis of Pteropodine

To date, a complete, multi-step total chemical synthesis of **Pteropodine** has not been extensively reported in peer-reviewed literature. The primary method for obtaining **Pteropodine** is through isolation from natural sources.

Isolation from Natural Sources

Pteropodine is predominantly isolated from the bark and roots of plants belonging to the *Uncaria* genus, such as *Uncaria tomentosa*, and from *Hamelia patens*. The general procedure involves extraction with an organic solvent, followed by acid-base partitioning and chromatographic purification.

Experimental Protocol: Isolation and Purification of **Pteropodine**

- Extraction:
 - Air-dried and powdered plant material (e.g., *Uncaria tomentosa* bark) is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).
 - The extraction process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.
 - The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered.
 - The acidic solution, containing the protonated alkaloids, is washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.
 - The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base (e.g., NH_4OH).
 - The free alkaloids are then extracted from the basic aqueous solution with a chlorinated solvent (e.g., dichloromethane or chloroform).

- The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated to afford a crude alkaloid mixture.
- Chromatographic Purification:
 - The crude alkaloid mixture is subjected to column chromatography on silica gel.
 - Elution is performed with a gradient of a nonpolar solvent and a polar solvent (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing **Pteropodine** are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **Pteropodine**.

Biosynthesis

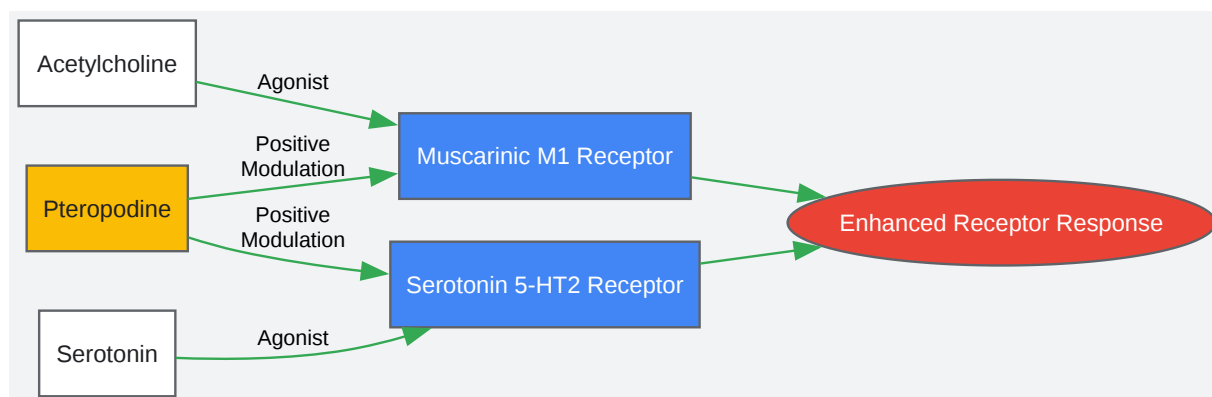
The biosynthesis of **Pteropodine** and other pentacyclic oxindole alkaloids is a complex enzymatic process. It is understood to originate from the monoterpenoid indole alkaloid (MIA) pathway. The key precursor is the indole alkaloid tetrahydroalstonine. The proposed biosynthetic pathway involves the oxidative rearrangement of tetrahydroalstonine to form the spiro-oxindole scaffold of **Pteropodine**. This transformation is a critical step that establishes the characteristic structure of this class of alkaloids. Understanding this pathway opens avenues for synthetic biology and metabolic engineering approaches to produce **Pteropodine** and related compounds.

Biological Activity and Signaling Pathways

Pteropodine has been the subject of various pharmacological studies and has demonstrated a range of biological activities.

Modulation of Neurotransmitter Receptors

Pteropodine has been shown to be a positive modulator of muscarinic M1 and serotonin 5-HT₂ receptors. It enhances the current responses evoked by acetylcholine and serotonin in a concentration-dependent manner. This activity suggests potential therapeutic applications in neurological and psychiatric disorders.



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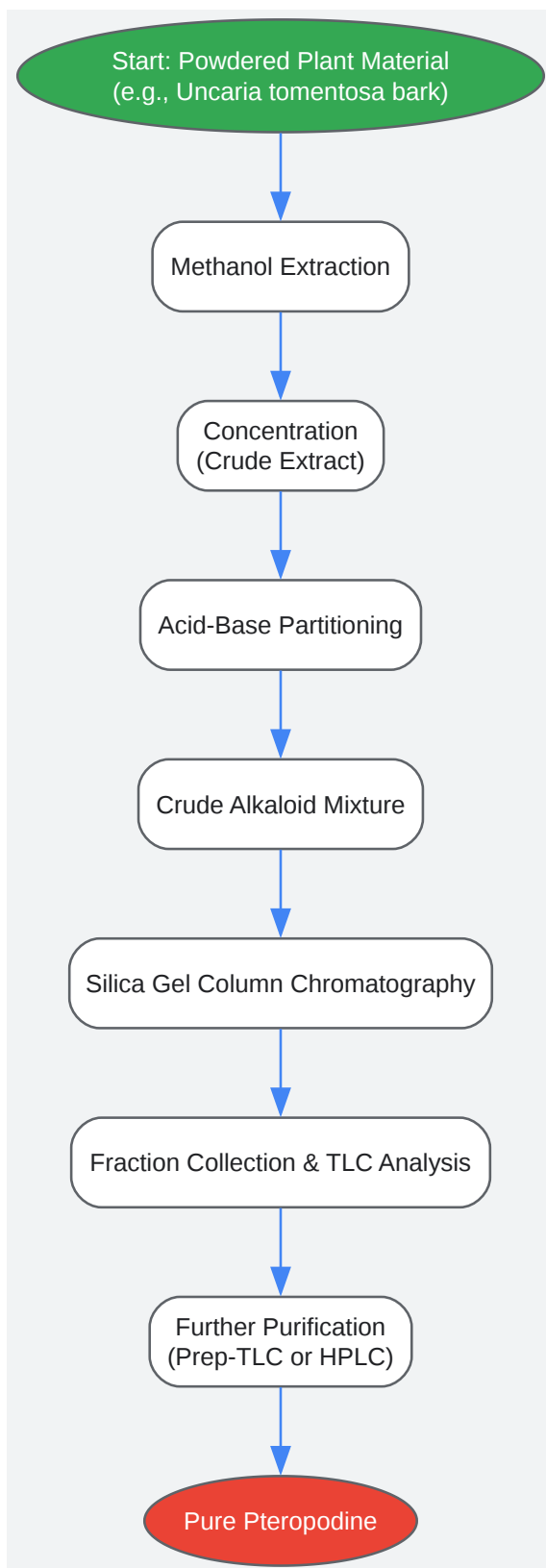
Pteropodine's modulation of M1 and 5-HT2 receptors.

Anti-inflammatory and Antioxidant Effects

Studies have indicated that **Pteropodine** possesses anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in animal models and exhibits free radical scavenging activity. These properties contribute to the traditional medicinal uses of plants containing **Pteropodine** for inflammatory conditions.

Conclusion

Pteropodine is a structurally complex and biologically active natural product. While its total chemical synthesis remains a challenge, efficient isolation protocols from natural sources provide a reliable supply for research purposes. The elucidation of its biosynthetic pathway offers opportunities for biotechnological production. The diverse pharmacological activities of **Pteropodine**, particularly its effects on the central nervous system and its anti-inflammatory properties, make it a compelling lead compound for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this intriguing molecule.



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General workflow for the isolation of **Pteropodine**.

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